molecular formula C26H29N3O4 B2678272 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775352-82-3

1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2678272
CAS No.: 1775352-82-3
M. Wt: 447.535
InChI Key: VUSXDAVKUBKTIO-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. This heterocycle features a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, and typical of amines .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the various functional groups. The exact synthesis would depend on the desired stereochemistry and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic skeleton, with the various other groups attached at different positions. The presence of the oxadiazole ring and the methoxyphenyl groups would add to the complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The piperidine ring is known to participate in a variety of reactions, particularly those involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the polar oxadiazole and methoxyphenyl groups could influence its solubility, while the cyclic structures could influence its stability and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Crystal Structure and Computational Analysis

Studies on novel compounds with similar structural features, such as oxadiazole and piperazine derivatives, have been synthesized and analyzed for their crystal structure and molecular interactions. For instance, Kumara et al. (2017) synthesized compounds incorporating the oxadiazole ring and performed single crystal X-ray diffraction studies alongside computational density functional theory (DFT) calculations. These studies highlight the importance of such compounds in understanding molecular conformation, reactivity, and intermolecular interactions, which are crucial for designing molecules with desired properties (Kumara et al., 2017).

Potential Biological Activities

Antimicrobial Activities

The search for new antimicrobial agents leads to the synthesis of novel compounds, including those featuring oxadiazole and piperazine motifs. Bektaş et al. (2007) synthesized a series of triazole derivatives and evaluated their antimicrobial activities. These studies are pivotal for developing new drugs to combat resistant microbial strains, demonstrating the therapeutic potential of such compounds in medicinal chemistry (Bektaş et al., 2007).

Anticancer Applications

The structural motifs present in the compound have been explored for their anticancer potential. The synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure and their evaluation as promising anticancer agents have shown some compounds to exhibit significant anticancer activity. This highlights the potential application of these structural motifs in developing novel anticancer therapeutics (Rehman et al., 2018).

Antioxidant Activity

The antioxidant properties of compounds with structural similarities, specifically the oxadiazole ring, have been studied. Mallesha et al. (2014) screened a series of piperazine derivatives for their antioxidant activity, indicating that these structures can act as effective radical scavengers. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related diseases (Mallesha et al., 2014).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The exact hazards would depend on its specific physical and chemical properties .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized .

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopropyl]-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-31-21-7-3-19(4-8-21)24-27-23(33-28-24)17-18-11-15-29(16-12-18)25(30)26(13-14-26)20-5-9-22(32-2)10-6-20/h3-10,18H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXDAVKUBKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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